Cas no 3313-48-2 (Gly-Gly β-naphthylamide hydrobromide)

Gly-Gly β-naphthylamide hydrobromide is a synthetic peptide derivative commonly used as a substrate for enzyme activity assays, particularly for studying aminopeptidases and other proteolytic enzymes. The β-naphthylamide moiety facilitates sensitive fluorometric detection upon enzymatic cleavage, enabling precise kinetic measurements. Its hydrobromide salt form enhances solubility in aqueous buffers, ensuring consistent performance in biochemical applications. The compound’s stability and well-characterized cleavage properties make it a reliable choice for research in enzymology and protease characterization. Its specificity for certain peptidases allows for selective detection in complex biological samples, supporting investigations into enzyme mechanisms and inhibitor screening.
Gly-Gly β-naphthylamide hydrobromide structure
3313-48-2 structure
Product name:Gly-Gly β-naphthylamide hydrobromide
CAS No:3313-48-2
MF:C14H15N3O2
MW:257.2878
MDL:MFCD00050531
CID:304397
PubChem ID:16219393

Gly-Gly β-naphthylamide hydrobromide Chemical and Physical Properties

Names and Identifiers

    • Glycinamide,glycyl-N-2-naphthalenyl-, monohydrobromide (9CI)
    • 2-amino-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]acetamide
    • GLY-GLY-BETA-NAPHTHYLAMIDE
    • H-Gly-Gly-βNA · HBr
    • G-6200
    • glycyl-N-naphthalen-2-ylglycinamide
    • Gly-Gly beta -naphthylamide hydrobromide
    • 3313-48-2
    • 2-Amino-N-(2-(naphthalen-2-ylamino)-2-oxoethyl)acetamide hydrobromide
    • CS-0451151
    • H-Gly-Gly-bNA HBr
    • MFCD00050531
    • ANA.HBr
    • Glycyl-glycine beta-naphthylamide hydrobromide
    • H-Gly-Gly-betaNA.HBr
    • Gly-Gly beta-naphthylamide hydrobromide
    • H-Gly-Gly-
    • 2-amino-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]acetamide;hydrobromide
    • H-Gly-gly-betana hbr
    • H-Gly-Gly-NA.HBr
    • FT-0626790
    • Gly-Gly β-naphthylamide hydrobromide
    • MDL: MFCD00050531
    • Inchi: InChI=1S/C14H15N3O2.BrH/c15-8-13(18)16-9-14(19)17-12-6-5-10-3-1-2-4-11(10)7-12;/h1-7H,8-9,15H2,(H,16,18)(H,17,19);1H
    • InChI Key: HBILDMMVUMVIMF-UHFFFAOYSA-N
    • SMILES: NCC(NCC(NC1=CC2=CC=CC=C2C=C1)=O)=O.Br

Computed Properties

  • Exact Mass: 337.04300
  • Monoisotopic Mass: 337.04259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 333
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.2Ų

Experimental Properties

  • PSA: 84.22000
  • LogP: 2.97550

Gly-Gly β-naphthylamide hydrobromide Security Information

Gly-Gly β-naphthylamide hydrobromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
G740005-250mg
Gly-Gly β-naphthylamide hydrobromide
3313-48-2
250mg
$115.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-207718-100 mg
Gly-Gly β-naphthylamide hydrobromide,
3313-48-2
100MG
¥233.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-207718-100mg
Gly-Gly β-naphthylamide hydrobromide,
3313-48-2
100mg
¥233.00 2023-09-05
A2B Chem LLC
AF60575-100mg
H-Gly-Gly-βNA.HBr
3313-48-2 ≥95%
100mg
$642.00 2024-04-20
Ambeed
A806105-1g
H-Gly-Gly-βNA.HBr
3313-48-2 97%
1g
$368.0 2024-04-20
abcr
AB478117-1 g
H-Gly-Gly-bNA HBr; .
3313-48-2
1g
€569.50 2023-06-15
abcr
AB478117-1g
H-Gly-Gly-bNA HBr; .
3313-48-2
1g
€605.80 2025-02-20
TRC
G740005-100mg
Gly-Gly β-naphthylamide hydrobromide
3313-48-2
100mg
$64.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1521818-100mg
2-Amino-N-(2-(naphthalen-2-ylamino)-2-oxoethyl)acetamide hydrobromide
3313-48-2 98%
100mg
¥1948.00 2024-05-19

Additional information on Gly-Gly β-naphthylamide hydrobromide

Gly-Gly β-Naphthylamide Hydrobromide: A Comprehensive Overview

Gly-Gly β-Naphthylamide Hydrobromide, identified by the CAS registry number CAS No. 3313-48-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, which belongs to the class of naphthylamides, has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in various biological systems, particularly in the context of enzyme inhibition and therapeutic interventions.

The molecular structure of Gly-Gly β-Naphthylamide Hydrobromide comprises a β-naphthyl group linked to a glycine-glycine (Gly-Gly) peptide chain through an amide bond. The hydrobromide salt form suggests that this compound exists in its protonated state, which may influence its solubility and bioavailability. The presence of the naphthyl group introduces aromaticity and potential π-π interactions, which are crucial for its interactions with biological targets such as proteins and enzymes.

Recent research has focused on the pharmacokinetic properties of Gly-Gly β-Naphthylamide Hydrobromide. Studies have demonstrated that this compound exhibits moderate solubility in aqueous solutions, which is a critical factor for its absorption and distribution within the body. Additionally, its stability under physiological conditions has been evaluated, with findings indicating that it maintains structural integrity under typical cellular environments.

In terms of biological activity, Gly-Gly β-Naphthylamide Hydrobromide has shown promise as an inhibitor of certain proteolytic enzymes. For instance, recent experiments have revealed its ability to inhibit the activity of cathepsin B, an enzyme implicated in various pathological conditions such as cancer and neurodegenerative diseases. This inhibition is attributed to the compound's ability to bind to the enzyme's active site, thereby preventing substrate cleavage.

Moreover, the compound's anti-inflammatory properties have been explored in preclinical models. Studies have demonstrated that Gly-Gly β-Naphthylamide Hydrobromide can reduce inflammation by modulating cytokine production and inhibiting nuclear factor-kappa B (NF-κB) signaling pathways. These findings suggest potential applications in the treatment of inflammatory disorders such as arthritis and inflammatory bowel disease.

The synthesis of Gly-Gly β-Naphthylamide Hydrobromide involves a multi-step process that includes peptide coupling and subsequent salt formation. Recent advancements in synthetic methodologies have enabled the scalable production of this compound, making it more accessible for further research and development.

In conclusion, Gly-Gly β-Naphthylamide Hydrobromide (CAS No. 3313-48-2) is a versatile compound with a wide range of potential applications in the field of medicine. Its unique structure, combined with favorable pharmacokinetic properties and diverse biological activities, positions it as a promising candidate for drug discovery efforts targeting enzyme inhibition, inflammation modulation, and other therapeutic areas.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3313-48-2)Gly-Gly β-naphthylamide hydrobromide
A1154834
Purity:99%
Quantity:1g
Price ($):331.0